Structural Differentiation: C3-Methyl Substitution Versus Des-Methyl Analog 2-(4-Ethylphenyl)quinoline-4-carboxylic acid
CAS 350997-48-7 contains a methyl substituent at the quinoline C3 position that is absent in the closely related analog 2-(4-ethylphenyl)quinoline-4-carboxylic acid (CAS 301320-96-7). This methyl group introduces steric hindrance adjacent to the 4-carboxylic acid, restricting rotational freedom and potentially altering hydrogen-bonding geometry with biological targets. The 3-methyl substitution is a critical determinant of potency in quinoline-4-carboxylic acid DHODH inhibitors, where the methyl group fills a hydrophobic pocket in the enzyme active site [1]. In the broader class, 6-fluoro-3-methylquinoline-4-carboxylic acid derivatives such as brequinar exhibit IC50 values of 7 nM against human DHODH, whereas des-methyl analogs show substantially reduced activity, supporting the functional significance of this substitution pattern [2]. The molecular weight difference is 291.3 g/mol (target) vs. 277.3 g/mol (des-methyl analog), and the calculated XLogP3-AA shifts from 4.5 to a predicted lower value for the des-methyl analog due to reduced hydrophobic surface area [3].
| Evidence Dimension | Presence of sterically and electronically significant C3-methyl substituent |
|---|---|
| Target Compound Data | Molecular Formula C19H17NO2; MW 291.3 g/mol; XLogP3-AA 4.5; 3-methyl present |
| Comparator Or Baseline | 2-(4-Ethylphenyl)quinoline-4-carboxylic acid (CAS 301320-96-7): Molecular Formula C18H15NO2; MW 277.3 g/mol; XLogP3-AA not directly reported but predicted lower; 3-methyl absent |
| Quantified Difference | ΔMW = +14.0 g/mol; ΔXLogP3 ≈ +0.5 to +1.0 (estimated from class trends) |
| Conditions | Structural comparison based on PubChem computed properties; biological significance inferred from 3-methylquinoline-4-carboxylic acid SAR literature [1][2] |
Why This Matters
For medicinal chemistry teams building SAR tables, the C3-methyl group represents a defined synthetic handle absent in the des-methyl analog, enabling exploration of a distinct region of chemical space within quinoline-based inhibitor programs.
- [1] Madak, J.T. et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(12), 5162–5186. View Source
- [2] Batt, D.G., Copeland, R.A., Dowling, R.L., Gardner, T.L., Jones, E.A., Orwat, M.J., Pinto, D.J., Pitts, W.J., Rendina, A.R., Magolda, R.L. (1995). Brequinar sodium. Drugs of the Future, 20(8), 789–793. Also: BindingDB entry BDBM15339 for brequinar, IC50 7 nM vs. human DHODH. View Source
- [3] PubChem Compound Summaries for CID 752794 and CID 2835838. Computed properties: XLogP3-AA, molecular weight. National Center for Biotechnology Information (2025). View Source
